4'-フルオロカルコン

概要

説明

Synthesis Analysis

The synthesis of 4’-Fluorochalcone involves the condensation of an acetophenone derivative with an aromatic aldehyde, followed by cyclization. Specific synthetic routes and reaction conditions may vary .

Molecular Structure Analysis

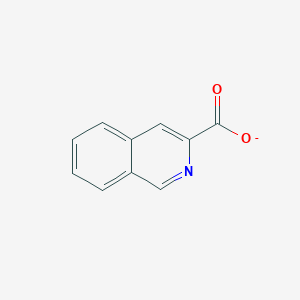

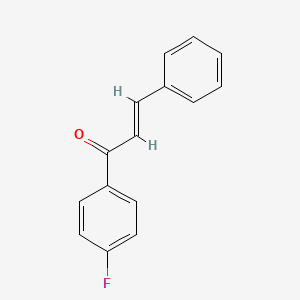

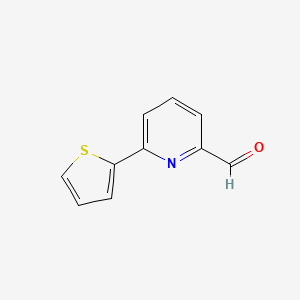

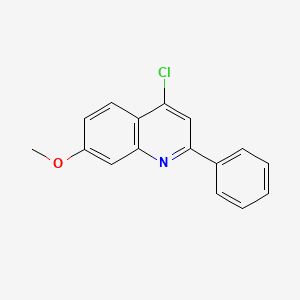

The molecular formula of 4’-Fluorochalcone is C15H11FO , with a molecular weight of approximately 226.25 g/mol . Its chemical structure consists of a chalcone backbone with a fluorine substituent at the 4’ position .

Chemical Reactions Analysis

4’-Fluorochalcone can undergo various chemical reactions typical of chalcones, including nucleophilic additions, cyclizations, and oxidative processes. These reactions can lead to the formation of diverse derivatives with altered properties .

Physical And Chemical Properties Analysis

科学的研究の応用

4’-フルオロカルコン:科学研究への応用に関する包括的な分析

iNOS 発現の阻害剤: 4’-フルオロカルコンのユニークな応用の一つとして、誘導型一酸化窒素合成酵素(iNOS)発現の選択的阻害剤としての役割が挙げられます。 これは、ラットにおけるアジュバント誘発性関節炎の発症を抑制することが示されており、炎症性疾患における治療の可能性を示唆しています .

炭酸脱水酵素阻害: カルコンは、4’-フルオロカルコンなどの誘導体を含め、ヒト炭酸脱水酵素(hCA)に対する阻害効果について研究されています。 フッ素基の付加などの修飾は、阻害活性を大幅に変化させる可能性があり、hCA 酵素を標的とする薬剤設計に役立つ可能性があります .

金属イオンの蛍光化学センサー: カルコンは、その光物理的特性から蛍光化学センサーとして研究されてきました。 4’-フルオロカルコンには限定されませんが、カルコン誘導体は、Hg(II) などの特定の金属イオンに対して選択的な蛍光消光効果を示しており、環境モニタリングや金属イオン検出における潜在的な応用が示唆されています .

作用機序

Target of Action

Chalcones, the class of compounds to which 4’-fluorochalcone belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

This compound forms a complex with iron (Fe3+) ions, serving as a highly selective cyanide anion probe via a turn-on fluorescence mechanism .

Biochemical Pathways

For instance, a study on a related compound, 3,4,5-trimethoxy-4’-fluorochalcone, showed that it could modulate the production of nitric oxide (NO) and prostaglandins in vivo .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4’-Fluorochalcone is currently unknown .

Result of Action

Related chalcone compounds have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chalcone compounds .

Safety and Hazards

生化学分析

Cellular Effects

Chalcones, including 4’-Fluorochalcone, have been shown to exhibit a wide range of cellular effects. They can modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification

Molecular Mechanism

It is known that chalcones can interact with biomolecules and influence gene expression

特性

IUPAC Name |

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQSJQWRINEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032077 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-10-0 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4'-Fluorochalcone acts as a competitive inhibitor of sEH. [, , , , ] Research suggests that it binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of its natural substrates, epoxides. [, ] Specifically, 4'-Fluorochalcone oxide, a derivative of 4'-Fluorochalcone, has been shown to covalently bind to Asp-333, a key amino acid residue within the catalytic triad of sEH. [, ] This interaction effectively blocks the enzyme's active site. []

A: Inhibiting sEH can lead to the accumulation of its substrates, such as epoxyeicosatrienoic acids (EETs), which have various biological activities, including anti-inflammatory and vasodilatory effects. [] Therefore, 4'-Fluorochalcone, by inhibiting sEH, could potentially contribute to these beneficial effects.

A: 4'-Fluorochalcone has the molecular formula C15H11FO and a molecular weight of 226.24 g/mol. []

A: 4'-Fluorochalcone has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. [] These techniques provide insights into the functional groups, proton environments, and molecular mass of the compound, confirming its structure and purity.

A: 4'-Fluorochalcone is primarily studied for its inhibitory properties rather than its catalytic activity. It acts as a competitive inhibitor of enzymes like sEH, interfering with their catalytic function. [, , , , ]

A: Research suggests that the presence of the α,β-unsaturated ketone moiety in the chalcone structure is crucial for its interaction with sEH. [, , ] Modifications to the aromatic rings, such as the introduction of different substituents, can influence the inhibitory potency and selectivity. For example, 4'-Fluorochalcone exhibits stronger sEH inhibition compared to other chalcone derivatives. []

A: While some studies suggest 4'-Fluorochalcone is not toxic to certain cell types at specific concentrations, [] comprehensive toxicological data is limited. Further research is necessary to fully understand its safety profile, potential adverse effects, and long-term consequences.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)

![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)